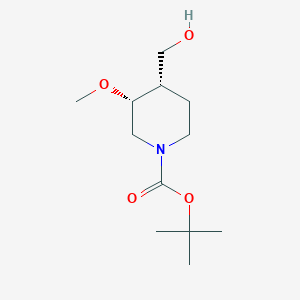

![molecular formula C9H8BrN3O2 B1142792 Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1363382-48-2](/img/structure/B1142792.png)

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

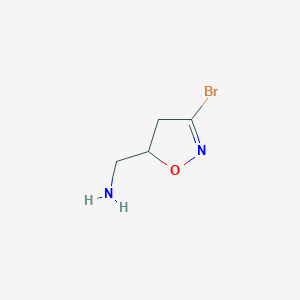

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It has an average mass of 270.083 Da and a monoisotopic mass of 268.979980 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Applications De Recherche Scientifique

Synthetic Pathways and Chemical Reactions

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate plays a significant role in the synthesis of complex heterocyclic compounds. The regioselectivity and regio-orientation of reactions involving aminopyrazoles and bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines are of great interest in organic chemistry. This compound, through its reactions, helps in understanding the nucleophilicity of various groups involved in the formation of the pyrazolo[1,5-a]pyrimidine ring, which is crucial for designing compounds with specific properties (Mohamed & Mahmoud, 2019).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, this compound serves as a key precursor for the development of pharmacologically active compounds. The pyrazolo[1,5-a]pyrimidine scaffold is extensively studied for its potential in drug discovery, showing a wide range of medicinal properties such as anticancer, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Its versatility as a building block enables the design of drug-like candidates for various disease targets, highlighting the importance of this compound in the synthesis of new therapeutic agents (Cherukupalli et al., 2017).

Optoelectronic Materials

Beyond pharmaceutical applications, this compound and its derivatives find applications in the development of optoelectronic materials. The incorporation of pyrimidine and related heterocycles into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the compound's role in the synthesis of materials with specific electroluminescent properties and its contribution to the advancement of optoelectronic technology (Lipunova et al., 2018).

Propriétés

IUPAC Name |

ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYBFJJRKDMIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=C(N2N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

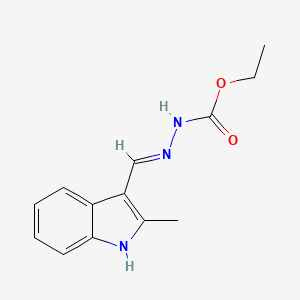

![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)